Trimethylolethane triacetate
Overview
Description
Trimethylolethane triacetate is an organic compound derived from trimethylolethane, a triol with three hydroxyl groups. This compound is known for its stability and resistance to heat, light, hydrolysis, and oxidation. It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolethane triacetate is synthesized through the esterification of trimethylolethane with acetic acid. The reaction typically involves the use of an acidic catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetate esters.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under controlled conditions, and the resulting product is purified through distillation to remove any unreacted acetic acid and by-products. The final product is a clear, colorless liquid with high purity.
Chemical Reactions Analysis
Types of Reactions: Trimethylolethane triacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trimethylolethane and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate or chromium trioxide).
Substitution: Nucleophiles (e.g., amines or alcohols) under mild conditions.
Major Products Formed:
Hydrolysis: Trimethylolethane and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Trimethylolethane triacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and resins. It is also employed in the production of plasticizers and stabilizers for plastics.
Biology: Utilized in the development of smart textiles, where it acts as a phase change material to regulate temperature.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the formulation of lubricants and as a component in high-performance propellants.
Mechanism of Action
The mechanism of action of trimethylolethane triacetate involves its ability to undergo hydrolysis and release acetic acid and trimethylolethane. The released acetic acid can participate in various biochemical pathways, including the acetylation of histones, which plays a crucial role in gene regulation. The compound’s stability and resistance to degradation make it an effective agent in various applications.
Comparison with Similar Compounds
Trimethylolpropane triacetate: Similar in structure but with a different backbone, leading to variations in physical properties.
Glycerol triacetate: Another triester with different applications, particularly in the food and pharmaceutical industries.
Trimethylolethane triacetate stands out due to its superior stability and versatility in various industrial and scientific applications.
Properties
IUPAC Name |
[3-acetyloxy-2-(acetyloxymethyl)-2-methylpropyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-8(12)15-5-11(4,6-16-9(2)13)7-17-10(3)14/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWZRWNBAERBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158642 | |
Record name | Trimethylolethane triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-59-9 | |
Record name | 1,3-Propanediol, 2-[(acetyloxy)methyl]-2-methyl-, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolethane triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96987 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethylolethane triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLOLETHANE TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JBR10M47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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